Azido-PEG4-4-nitrophenyl carbonate

説明

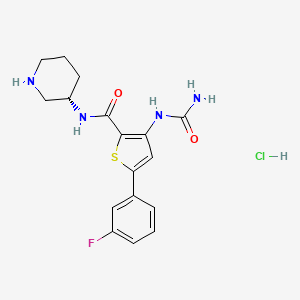

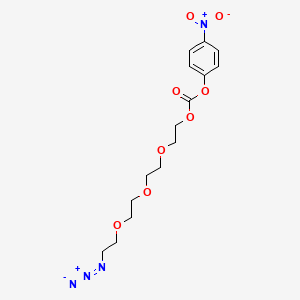

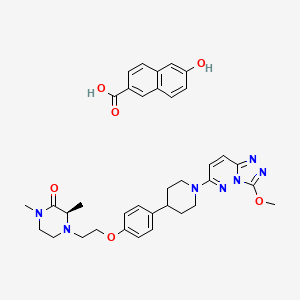

Azido-PEG4-4-nitrophenyl carbonate is a PEG-based linker . It contains an Azide group and a reactive nitrophenyl carbonate (NPC group) . The NPC group is reactive towards the amino group of lysine by means of stable urethane linkages . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .科学的研究の応用

Azidomethyl 4-Nitrophenyl Carbonate Synthesis

Kaiser and Richert (2010) developed a three-step synthesis method for azidomethyl 4-nitrophenyl carbonate, yielding a high-efficiency (over 90%) method for introducing the phosphine-labile azidomethyloxycarbonyl (Azoc) protecting group in a single step. This method is applicable to a variety of amines, including amino acids, and results in pure carbamates for nonionic substrates after extractive work-up (Kaiser & Richert, 2010).

Biodegradable Polymer Development for Drug Delivery

Hu et al. (2013) explored the development of azido-carrying biodegradable polymers, using microwave-assisted click chemistry for drug conjugation. These polymers, particularly poly(ethylene glycol) (PEG)-based copolymers, show potential for drug delivery applications (Hu et al., 2013).

Heterobifunctional Oligo(Ethylene Glycol) Linkers for Bioconjugation

Goswami et al. (2013) described the synthesis of azide-alkyne click chemistry-compatible heterobifunctional oligo(ethylene glycol) (OEG) linkers for bioconjugation. These linkers are essential for bioorthogonal applications in attaching targeting peptides and fluorescent probes to various biological molecules (Goswami et al., 2013).

Photoreactive Polymer Synthesis for Platelet Activation Prevention

Tseng and Park (1992) synthesized photoreactive poly(ethylene glycol) (PEG) by reacting 4-fluoro-3-nitrophenyl azide with sodium salt of PEG. The resulting 4-azido-2-nitrophenyl PEG (ANP-PEG) was grafted to surfaces to prevent platelet activation, demonstrating its potential in biomedical applications (Tseng & Park, 1992).

Dynamic Surface Coating for Cellular Adhesion and Migration

Van Dongen et al. (2013) utilized APP (azido-[polylysine-g-PEG]) for creating substrates that dynamically control cell adhesion. This technique has diverse applications in tissue motility assays, patterned coculturing, and triggered cell shape change, offering insights into cellular behaviors in response to environmental stimuli (Van Dongen et al., 2013).

Photomodulation of Gene Expression in Hydrogels

Singh et al. (2013) combined photochemistry with click chemistry in poly(ethylene glycol) (PEG) hydrogels to modulate cellular gene expression. They demonstrated the ability to control gene expression by releasing a genetic inducer through UV light exposure, highlighting the potential of these materials in synthetic biology applications (Singh et al., 2013).

作用機序

Target of Action

Azido-PEG4-4-nitrophenyl carbonate is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group and a reactive nitrophenyl carbonate (NPC) group . The NPC group is reactive towards the amino group of lysine, forming stable urethane linkages .

Mode of Action

This compound operates through a mechanism known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of PROTACs, which harness the ubiquitin-proteasome system to degrade specific proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability could be influenced by the hydration status of the environment .

Safety and Hazards

Azido-PEG4-4-nitrophenyl carbonate is not classified as a hazard . In case of eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

特性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBKYWFZPUXXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)

![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)